![molecular formula C24H23N5O B357278 13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 847246-19-9](/img/structure/B357278.png)
13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions
-
Step 1: Synthesis of Pyrrolo[2,3-b]quinoxaline Core
Reagents: 1,2-diaminobenzene and α,β-unsaturated carbonyl compounds.
Conditions: Reflux in ethanol or methanol with a catalytic amount of acid.
Product: Pyrrolo[2,3-b]quinoxaline.
-
Step 2: Formation of Pyrimido Ring
Reagents: Pyrrolo[2,3-b]quinoxaline and appropriate aldehydes or ketones.
Conditions: Cyclization under basic or acidic conditions.
Product: Pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline.
-
Step 3: Functionalization
Reagents: Sec-butyl halides and 4-ethylphenyl halides.
Conditions: Nucleophilic substitution reactions in the presence of a base.
Product: 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the compound.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Carried out in anhydrous solvents such as ether or tetrahydrofuran.
Products: Reduced derivatives, potentially altering the aromaticity or introducing new functional groups.
-
Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Nucleophilic or electrophilic substitution reactions under appropriate conditions.
Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Electrophiles: Halogenating agents, acylating agents.
Applications De Recherche Scientifique
-
Medicinal Chemistry:
- Potential as a lead compound for the development of new pharmaceuticals.
- Investigated for its activity against various biological targets, including enzymes and receptors.
-
Materials Science:
- Used in the development of organic semiconductors and light-emitting diodes (LEDs).
- Potential applications in the fabrication of organic photovoltaic cells.
-
Biological Research:
- Studied for its interactions with biological macromolecules such as DNA and proteins.
- Potential use as a fluorescent probe or imaging agent.
-
Industrial Applications:
- Used as an intermediate in the synthesis of other complex organic compounds.
- Potential applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline:
- Lacks the sec-butyl and ethylphenyl groups.
- Similar core structure but different functionalization.
-
3-sec-butyl-11-phenyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one:
- Lacks the 4-ethylphenyl group.
- Similar structure but different substituents.
-
11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one:
- Lacks the sec-butyl group.
- Similar structure but different substituents.
Uniqueness
The uniqueness of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Propriétés
Numéro CAS |
847246-19-9 |
|---|---|
Formule moléculaire |
C24H23N5O |
Poids moléculaire |
397.5g/mol |
Nom IUPAC |
13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H23N5O/c1-4-15(3)28-14-25-22-20(24(28)30)21-23(27-19-9-7-6-8-18(19)26-21)29(22)17-12-10-16(5-2)11-13-17/h6-15H,4-5H2,1-3H3 |
Clé InChI |
BQOFLBVFADLWQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)C(C)CC |
SMILES canonique |
CCC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-chlorophenyl)-6-(2-furyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357196.png)
![2-[(2,3-dimethylphenyl)amino]-4-(3-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B357197.png)
![2-(ethylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357198.png)
![8-(9H-xanthen-9-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B357199.png)
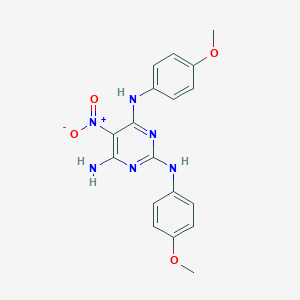
![{4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}methylbenzylamine](/img/structure/B357204.png)
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine](/img/structure/B357205.png)
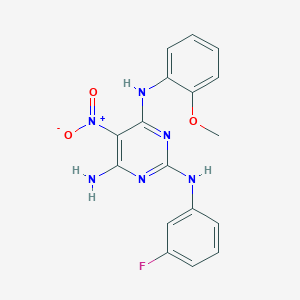
![{4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}(2-fluorophenyl)amine](/img/structure/B357208.png)
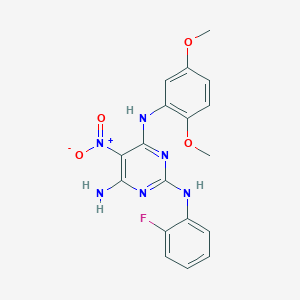
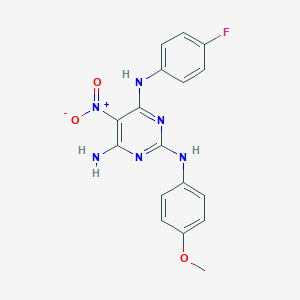
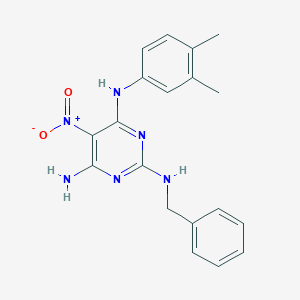
![2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]propanamide](/img/structure/B357216.png)
![methyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B357218.png)
